molecular formula C22H18ClN3 B12747068 2-Chloro-6-ethyl-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonine CAS No. 103686-91-5

2-Chloro-6-ethyl-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonine

Cat. No.: B12747068
CAS No.: 103686-91-5
M. Wt: 359.8 g/mol
InChI Key: LEYXEZGSQBOWMN-UHFFFAOYSA-N
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Description

2-Chloro-6-ethyl-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonine is a complex heterocyclic compound characterized by its unique structure, which includes a triazonine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-ethyl-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonine typically involves the reaction of 5-chloro-2-aminobenzophenone with o-phenylenediamine in the presence of sodium acetate and acetic acid. This reaction yields 2-(acetyl)amino-5-chlorobenzophenone, which is then treated with chloroacetic acid and polyphosphoric acid to produce the desired triazonine compound .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-6-ethyl-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.

    Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

2-Chloro-6-ethyl-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Research into its biological activity includes potential antimicrobial and anticancer properties.

    Medicine: Its unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.

    Industry: It is explored for use in materials science, including the development of new polymers and advanced materials.

Mechanism of Action

The mechanism by which 2-Chloro-6-ethyl-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonine exerts its effects involves interaction with specific molecular targets. These targets may include enzymes or receptors that are crucial in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating them, leading to the observed biological effects.

Comparison with Similar Compounds

  • 2-Chloro-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonine-6-ethanamine
  • 2-Chloro-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonine-6-methanamine

Comparison: Compared to these similar compounds, 2-Chloro-6-ethyl-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonine is unique due to the presence of the ethyl group at the 6-position. This structural difference can influence its chemical reactivity and biological activity, making it distinct in its applications and effects .

Properties

CAS No.

103686-91-5

Molecular Formula

C22H18ClN3

Molecular Weight

359.8 g/mol

IUPAC Name

2-chloro-6-ethyl-13-phenyl-12H-benzo[d][1,3,7]benzotriazonine

InChI

InChI=1S/C22H18ClN3/c1-2-21-24-18-13-12-16(23)14-17(18)22(15-8-4-3-5-9-15)26-20-11-7-6-10-19(20)25-21/h3-14,26H,2H2,1H3

InChI Key

LEYXEZGSQBOWMN-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=CC=CC=C2NC(=C3C=C(C=CC3=N1)Cl)C4=CC=CC=C4

Origin of Product

United States

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